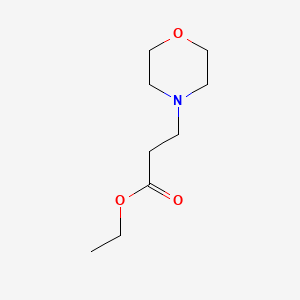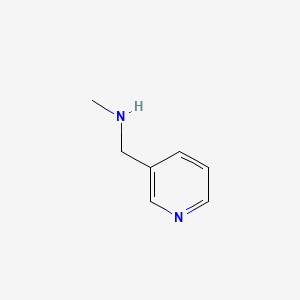
2-(Methylamino)butan-1-ol
Übersicht
Beschreibung
2-(Methylamino)butan-1-ol is an organic compound with the molecular formula C5H13NO1. It has a molecular weight of 103.1612.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 2-(Methylamino)butan-1-ol. However, similar compounds are often synthesized through reactions involving amines and alcohols3.Molecular Structure Analysis
The molecular structure of 2-(Methylamino)butan-1-ol consists of a butanol backbone with a methylamino group attached to the second carbon14.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions of 2-(Methylamino)butan-1-ol. However, similar compounds often undergo reactions typical of alcohols and amines3.Physical And Chemical Properties Analysis
2-(Methylamino)butan-1-ol has a boiling point of 65 °C (under a pressure of 14 Torr) and a density of 0.9181 g/cm31. Its pKa is predicted to be 14.77±0.101.Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Analytical Detection
The determination of metabolites for designer drugs similar to 2-(Methylamino)butan-1-ol indicates significant pathways such as N-dealkylation, demethylenation followed by O-methylation, and beta-ketone reduction. This research provides insights into the metabolic breakdown and potential toxicological impacts of related substances in human subjects (Zaitsu et al., 2009).
Pharmacological Applications
Investigations into novel selective norepinephrine inhibitors revealed that derivatives of 2-(Methylamino)butan-1-ol exhibit potent inhibition of the norepinephrine transporter, showcasing potential for therapeutic applications in treating pain and mood disorders (O'Neill et al., 2011).
Molecular Dynamics and Spectroscopy
Research employing two-dimensional near-infrared correlation spectroscopy to study butanols provides valuable insights into the thermal dynamics of hydrogen bonding in liquid states, contributing to a deeper understanding of molecular interactions and solvent effects (Czarnecki et al., 2000).
Solvation and Solvent-Solute Interactions
Studies on the solvation dynamics in binary solvent mixtures highlight the intricate interactions between 2-(Methylamino)butan-1-ol and solvents, elucidating the effects of hydrogen bonding and solvophobic interactions on solute behavior. This research is crucial for optimizing solvent systems in chemical processes and understanding molecular solvation mechanisms (Bevilaqua et al., 2004).
Catalysis and Reaction Mechanisms
Investigations into the role of nitridation in butan-1-ol and butan-2-ol dehydration mechanisms over oxynitrides provide insights into the catalytic properties influenced by nitridation, offering pathways to tailor catalysts for specific reactions and enhance their efficiency (Delsarte et al., 2006).
Safety And Hazards
2-(Methylamino)butan-1-ol is classified as a dangerous substance. It is harmful if swallowed, causes skin irritation, and may cause serious eye damage. It may also cause respiratory irritation and drowsiness or dizziness15.
Zukünftige Richtungen
I couldn’t find specific information on the future directions of 2-(Methylamino)butan-1-ol. However, given its chemical properties, it could potentially be used in a variety of chemical reactions and syntheses.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
Eigenschaften
IUPAC Name |
2-(methylamino)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-3-5(4-7)6-2/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHIHFMFJLIQDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10950300 | |
| Record name | 2-(Methylamino)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10950300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylamino)butan-1-ol | |
CAS RN |
27646-79-3 | |
| Record name | 2-(Methylamino)-1-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27646-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Methylamino)-1-butanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027646793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Methylamino)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10950300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(methylamino)butan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.159 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(METHYLAMINO)-1-BUTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/091VUS0A01 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















